Ethyl 4-[7-(furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate is a complex organic compound that features a quinazoline core, a furan ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[7-(furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions One common approach is to start with the quinazoline core, which can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazoline core can produce dihydroquinazolines.
Scientific Research Applications
Ethyl 4-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(furan-2-yl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and piperazine moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,7,7-trimethyl-4-[5-(3-nitrophenyl)-2-furyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Ethyl 4-[7-(2-furyl)-4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate is unique due to its specific combination of a quinazoline core, a furan ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[7-(furan-2-yl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-27-20(26)24-8-6-23(7-9-24)19-21-13(2)18-15(22-19)11-14(12-16(18)25)17-5-4-10-28-17/h4-5,10,14H,3,6-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIOTALASNSZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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